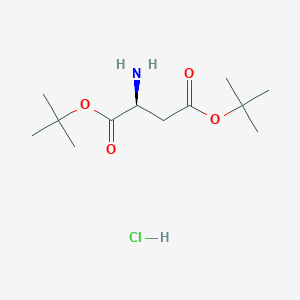

H-Asp(OtBu)-OtBu.HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ditert-butyl (2S)-2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4.ClH/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6;/h8H,7,13H2,1-6H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLZIMQSYQDAHB-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548925 | |

| Record name | Di-tert-butyl L-aspartate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1791-13-5 | |

| Record name | Di-tert-butyl L-aspartate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of H-Asp(OtBu)-OtBu.HCl in Modern Peptide Synthesis: A Technical Guide

For Immediate Release

[Shanghai, China] – In the intricate landscape of biochemical research and pharmaceutical development, the precise chemical synthesis of peptides is paramount. A key enabling reagent in this field is L-Aspartic acid di-tert-butyl ester hydrochloride, or H-Asp(OtBu)-OtBu.HCl. This specialized amino acid derivative serves as a cornerstone in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of custom peptides for therapeutic, diagnostic, and research applications. This technical guide provides an in-depth overview of the function, application, and technical considerations for researchers, scientists, and drug development professionals utilizing this compound.

Core Functionality: A Tale of Protection

This compound is a protected form of L-aspartic acid. In peptide synthesis, it is crucial to temporarily block the reactive side chains of amino acids to prevent unwanted side reactions during the stepwise elongation of the peptide chain. This compound features tert-butyl (OtBu) ester protecting groups on both the alpha-carboxyl and the side-chain carboxyl groups of aspartic acid. This dual protection is instrumental in both Boc and Fmoc solid-phase peptide synthesis strategies.

The primary purpose of the OtBu protecting groups is to ensure the specific and controlled formation of peptide bonds. These groups are stable under the conditions required for the removal of the temporary N-terminal protecting groups (either Boc or Fmoc) but can be readily cleaved during the final step of peptide synthesis, typically using a strong acid like trifluoroacetic acid (TFA).

Application in Solid-Phase Peptide Synthesis (SPPS)

The most prevalent application of this compound is as a building block in SPPS. The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Key Stages in SPPS Incorporating this compound:

-

Resin Loading: The first amino acid is anchored to the solid support.

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed.

-

Coupling: The next amino acid in the sequence, often an activated form of a protected amino acid like Fmoc-Asp(OtBu)-OH, is introduced and forms a peptide bond with the deprotected N-terminus of the resin-bound amino acid.

-

Capping (Optional): Any unreacted amino groups on the resin are blocked to prevent the formation of deletion sequences.

-

Cleavage and Global Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the OtBu groups from the aspartic acid residues, are removed simultaneously.

The hydrochloride salt form of this compound enhances its stability and handling properties as a laboratory reagent.

Experimental Protocols

Below are representative protocols for the use of tert-butyl protected aspartic acid in Fmoc-based solid-phase peptide synthesis.

Fmoc Deprotection Protocol

| Step | Reagent/Solvent | Time | Purpose |

| 1 | 20% Piperidine in DMF | 5-20 min | Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain. |

| 2 | DMF Wash | 3-5 times | Removal of excess piperidine and the cleaved Fmoc-piperidine adduct. |

| 3 | DCM Wash | 3-5 times | Further washing to ensure a clean resin for the subsequent coupling step. |

Final Cleavage and Deprotection Protocol

| Step | Reagent Cocktail | Time | Purpose |

| 1 | 95% TFA, 2.5% TIS, 2.5% H₂O | 2-4 hours | Cleavage of the peptide from the resin and removal of all acid-labile side-chain protecting groups, including OtBu. |

| 2 | Cold Diethyl Ether | 30 min | Precipitation of the crude peptide. |

| 3 | Centrifugation and Wash | 2-3 times | Isolation and washing of the precipitated peptide to remove scavengers and dissolved protecting group byproducts. |

| 4 | Lyophilization | Overnight | Drying of the purified peptide. |

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane (a scavenger to prevent side reactions)

Quantitative Data and Considerations

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of an aspartimide side product, especially when the following amino acid is glycine, serine, or asparagine. This side reaction can lead to impurities in the final peptide. The choice of protecting group for the aspartic acid side chain can influence the extent of aspartimide formation.

| Protecting Group | Aspartimide Formation (%) in a Model Peptide (Asp-Gly sequence) | Cleavage Conditions |

| OtBu | 5-20% | Standard TFA cleavage |

| OMpe | <5% | Standard TFA cleavage |

| OBno | <1% | Standard TFA cleavage |

Data is representative and can vary depending on the peptide sequence and synthesis conditions.

Visualizing the Workflow and Chemistry

To further elucidate the role of this compound and its derivatives in SPPS, the following diagrams illustrate the key chemical transformations and the overall workflow.

Figure 1: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Figure 2: Deprotection of the tert-butyl (OtBu) group from an aspartic acid residue.

Conclusion

This compound and its N-terminally protected derivatives are indispensable tools in the synthesis of peptides for research and drug development. The use of the acid-labile tert-butyl protecting group provides a robust and reliable method for the incorporation of aspartic acid into peptide sequences. While challenges such as aspartimide formation exist, a thorough understanding of the underlying chemistry and the availability of alternative protecting groups allow for the successful synthesis of complex and sensitive peptides. The protocols and data presented herein provide a foundational guide for the effective utilization of this critical biochemical reagent.

An In-depth Technical Guide to the Synthesis and Purification of H-Asp(OtBu)-OtBu.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of L-Aspartic acid di-tert-butyl ester hydrochloride (H-Asp(OtBu)-OtBu.HCl), a critical building block in modern peptide synthesis and drug development. This document details various synthetic routes, purification protocols, and characterization data to support researchers in the efficient and effective production of this versatile compound.

Introduction

This compound is a protected derivative of the amino acid L-aspartic acid, where both the α- and β-carboxyl groups are protected as tert-butyl esters, and the α-amino group is present as a hydrochloride salt. This protection strategy is widely employed in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The bulky tert-butyl esters prevent the formation of aspartimide, a common side reaction associated with the aspartic acid residue during peptide elongation. Furthermore, the tert-butyl groups can be readily removed under acidic conditions, compatible with many peptide synthesis workflows. This guide will explore the prevalent methods for the synthesis of this compound, offering detailed experimental protocols and a comparative analysis of their efficiencies.

Synthesis of this compound

Several synthetic strategies have been developed for the preparation of this compound, starting from L-aspartic acid or its protected derivatives. The choice of method often depends on the available starting materials, desired scale, and safety considerations.

Synthesis via N-Benzyloxycarbonyl (Cbz) Protected Aspartic Acid

A common and effective method involves the use of N-benzyloxycarbonyl-L-aspartic acid (Z-L-Asp) as the starting material. This method proceeds through the di-tert-butylation of the carboxyl groups, followed by the deprotection of the amino group and formation of the hydrochloride salt.

Step 1: Synthesis of Z-Asp(OtBu)-OtBu

A straightforward approach for this step is the direct transesterification of Z-L-Asp with tert-butyl acetate, catalyzed by a Lewis acid such as boron trifluoride diethyl etherate (BF₃·Et₂O).

-

Reagents:

-

N-benzyloxycarbonyl-L-aspartic acid (Z-L-Asp)

-

tert-Butyl acetate

-

Boron trifluoride diethyl etherate (BF₃·Et₂O)

-

Anhydrous organic solvent (e.g., dichloromethane)

-

-

Procedure:

-

Dissolve Z-L-Asp in anhydrous dichloromethane.

-

Add an excess of tert-butyl acetate to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add boron trifluoride diethyl etherate to the reaction mixture under inert atmosphere.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Z-Asp(OtBu)-OtBu.

-

Step 2: Hydrogenolysis of the Cbz Group and Formation of the Hydrochloride Salt

The benzyloxycarbonyl protecting group is removed by catalytic hydrogenation, and the resulting free amine is converted to its hydrochloride salt.

-

Reagents:

-

Crude Z-Asp(OtBu)-OtBu from Step 1

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate or hydrogen gas

-

Ethanol

-

Ethyl acetate

-

Anhydrous solution of HCl in a suitable solvent (e.g., dioxane or ethyl acetate)

-

-

Procedure:

-

Dissolve the crude Z-Asp(OtBu)-OtBu in ethanol.

-

Add 10% Pd/C catalyst.

-

For transfer hydrogenation, add an excess of ammonium formate and stir the suspension at room temperature overnight. Alternatively, conduct the reaction under a hydrogen atmosphere.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and cool the solution to 0 °C.

-

Add a saturated solution of HCl in ethyl acetate dropwise with stirring.

-

The product, this compound, will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum.

-

Synthesis from L-Aspartic Acid via Transesterification

A more direct approach starts from unprotected L-aspartic acid, which undergoes esterification with tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid (HClO₄).

-

Reagents:

-

L-Aspartic acid

-

tert-Butyl acetate

-

Perchloric acid (HClO₄)

-

Dioxane or ethyl acetate

-

Anhydrous HCl solution

-

-

Procedure:

-

Suspend L-aspartic acid in a large excess of tert-butyl acetate.

-

Cool the suspension to -5 °C to 15 °C.

-

Slowly add perchloric acid (10-15% v/v) to the mixture with vigorous stirring.[1]

-

Maintain the temperature and continue stirring for 20-40 hours.[1]

-

After the reaction is complete, neutralize the excess acid with a suitable base (e.g., aqueous sodium bicarbonate).

-

Separate the organic layer, which contains the di-tert-butyl ester.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Dissolve the crude product in dioxane or ethyl acetate and treat with an anhydrous solution of HCl to precipitate the hydrochloride salt.

-

Isolate the product by filtration, wash with a cold solvent, and dry.

-

Purification of this compound

The purity of this compound is crucial for its successful application in peptide synthesis. The primary purification method for the final product is recrystallization.

-

Solvent System: A mixture of ethanol and water (1:1, v/v) is an effective solvent system for the recrystallization of this compound.[1]

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol/water (1:1, v/v).

-

If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.

-

Allow the solution to cool slowly to room temperature.

-

For maximum recovery, cool the solution further in an ice bath or refrigerate.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to a constant weight.

-

Data Presentation

The following table summarizes the quantitative data for the different synthetic routes to this compound.

| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Reported Purity | Reference |

| N-Cbz Protection | Z-L-Asp | BF₃·Et₂O, Pd/C, NH₄HCO₂ | 70-85% | Not specified | [2] |

| Direct Transesterification | L-Aspartic Acid | tert-Butyl acetate, HClO₄ | 50-60% (overall) | ≥98% | [1] |

| From Cbz-Asp(OtBu)-OtBu | Cbz-Asp(OtBu)-OtBu | Pd/C, Ammonium formate, HCl | 80% (for the final step) | Not specified |

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Appearance: White crystalline solid.

-

Molecular Formula: C₁₂H₂₄ClNO₄

-

Molecular Weight: 281.78 g/mol

-

Melting Point: 152-155 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Expected):

-

~1.4-1.5 ppm (singlet, 18H, two tert-butyl groups)

-

~2.9-3.2 ppm (multiplet, 2H, β-CH₂)

-

~4.1-4.3 ppm (multiplet, 1H, α-CH)

-

~8.5-9.0 ppm (broad singlet, 3H, -NH₃⁺)

-

-

¹³C NMR (Expected):

-

~28 ppm (tert-butyl methyl carbons)

-

~36 ppm (β-CH₂)

-

~51 ppm (α-CH)

-

~83-84 ppm (quaternary carbons of tert-butyl groups)

-

~168-170 ppm (carbonyl carbons)

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound starting from N-Cbz-L-aspartic acid.

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide has provided detailed methodologies for the synthesis and purification of this compound, a key reagent for researchers and professionals in peptide chemistry and drug development. By offering a comparative overview of different synthetic routes and a clear purification protocol, this document aims to facilitate the production of high-purity this compound. The provided workflow and data tables serve as a quick reference for laboratory work, ensuring efficiency and reproducibility in the synthesis of this important amino acid derivative.

References

The Role and Mechanism of H-Asp(OtBu)-OtBu.HCl in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of H-Asp(OtBu)-OtBu.HCl and its more commonly used Nα-protected counterpart, Fmoc-Asp(OtBu)-OH, in the context of solid-phase peptide synthesis (SPPS). This document provides a detailed overview of its application, the chemical principles governing its use, and strategies to mitigate common side reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction: The Foundation of Peptide Synthesis

The chemical synthesis of peptides is a cornerstone of modern biochemistry and drug development, enabling access to complex biomolecules for therapeutic and research purposes.[1][2] The process relies on the stepwise addition of amino acids, a feat that requires the temporary masking of reactive functional groups to prevent unwanted side reactions.[3][4] This is achieved through the use of protecting groups, which are chemical moieties that selectively block a reactive site and can be removed under specific conditions.[1][4]

The most prevalent strategy in modern SPPS is the Fmoc/tBu approach.[2] This methodology utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the incoming amino acid, and acid-labile groups, such as the tert-butyl (tBu) group, for the "permanent" protection of reactive amino acid side chains.[1] this compound is a derivative of aspartic acid where both the side-chain (β-carboxyl) and the C-terminal (α-carboxyl) are protected as tert-butyl esters (OtBu), and the α-amino group is available as a hydrochloride salt. In practice, for stepwise elongation in Fmoc SPPS, the Nα-Fmoc protected version, Fmoc-Asp(OtBu)-OH, is the building block that is actively incorporated into the growing peptide chain.

Core Mechanism of Action

The primary role of the OtBu groups in Fmoc-Asp(OtBu)-OH is to prevent the carboxyl groups of the aspartic acid residue from participating in undesired chemical reactions during peptide bond formation. The synthesis cycle can be broken down into two key stages where this protection is critical: Fmoc deprotection and coupling.

The Synthesis Cycle: Deprotection and Coupling

-

Fmoc Deprotection: The synthesis cycle begins with the removal of the Fmoc group from the N-terminus of the resin-bound peptide. This is typically achieved by treatment with a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5] The OtBu protecting groups on the aspartic acid side chain are stable under these basic conditions.

-

Coupling: The newly exposed N-terminal amine of the peptide chain is then coupled with the carboxyl group of the incoming Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH). This reaction is facilitated by activating agents (e.g., HBTU, HATU) that convert the carboxylic acid into a more reactive species, enabling efficient amide bond formation.[5][6]

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

The Challenge of Aspartimide Formation

A significant and notorious side reaction associated with the use of Asp(OtBu) in Fmoc SPPS is the formation of a cyclic aspartimide (Asi) intermediate.[7][8] This occurs during the basic conditions of the Fmoc deprotection step. The backbone amide nitrogen C-terminal to the aspartic acid residue can act as a nucleophile, attacking the side-chain carbonyl of the Asp(OtBu) group. This intramolecular cyclization results in a five-membered succinimide ring.[8]

Aspartimide formation is problematic because the intermediate can undergo nucleophilic attack by piperidine or residual water, leading to a mixture of products including the desired α-peptide, the isomeric β-peptide, and their racemized forms, which are often difficult to separate from the target peptide.[8][9]

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Arg motifs being particularly susceptible.[8][10]

Quantitative Analysis of Aspartimide Formation and Mitigation Strategies

Several strategies have been developed to minimize aspartimide formation. These include modifying the deprotection conditions or utilizing alternative side-chain protecting groups with increased steric bulk.

| Protecting Group | Test Sequence | Deprotection Conditions | Aspartimide Formation (%) | Reference |

| Fmoc-Asp(OtBu)-OH | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF (200 min) | ~44% (total impurities) | [8][9] |

| Fmoc-Asp(OMpe)-OH | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF (200 min) | Significantly reduced vs. OtBu | [9] |

| Fmoc-Asp(OBno)-OH | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF (200 min) | ~10% (0.1% per cycle) | [9] |

| Fmoc-Asp(OtBu)-OH | Scorpion Toxin II Fragment | 20% Piperidine/DMF with 1M Oxyma | 15% (vs. 44% without Oxyma) | [8] |

Note: The data represents accelerated tests designed to simulate multiple deprotection cycles and highlight the propensity for side reactions.

As the data indicates, increasing the steric hindrance of the side-chain protecting group (e.g., from OtBu to OBno) can dramatically reduce the rate of aspartimide formation.[9] Additionally, the inclusion of an acidic additive like Oxyma in the deprotection solution can also suppress this side reaction.[8] Another effective strategy involves the use of a backbone protecting group, such as 2,4-dimethoxybenzyl (Dmb), on the nitrogen of the succeeding amino acid, which physically blocks the cyclization reaction.[5][11]

Experimental Protocols

The following are generalized protocols for the key steps involving Fmoc-Asp(OtBu)-OH in automated SPPS.

Protocol 1: Standard Fmoc-Asp(OtBu)-OH Coupling

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in the reaction vessel.[5]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v). A common procedure is a first treatment for 3-5 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.[5]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and by-products.[5]

-

Amino Acid Activation & Coupling:

-

In a separate vessel, prepare a solution of Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU or HATU (3-5 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[5]

-

Allow the mixture to pre-activate for 2-5 minutes.[5]

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[5]

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.[5]

-

Repeat: Continue with the deprotection and coupling cycles for the subsequent amino acids in the sequence.

Protocol 2: Final Cleavage and Deprotection

The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups, including OtBu. This is achieved using a strong acid, typically trifluoroacetic acid (TFA), in the presence of "scavengers" that trap the reactive carbocations generated during the process (e.g., the tert-butyl cation).[10][12]

Cleavage Cocktail (Reagent K): A common cocktail for peptides containing sensitive residues is Reagent K.[10]

-

Trifluoroacetic Acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Procedure:

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.[12]

-

Cleavage Reaction: Add the freshly prepared cleavage cocktail to the peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).[10]

-

Incubation: Gently agitate the mixture at room temperature for 1.5 to 2 hours.[10]

-

Peptide Filtration: Filter the cleavage mixture to separate the resin from the peptide-containing TFA solution. Wash the resin with a small amount of fresh TFA.[10]

-

Peptide Precipitation: Add the combined TFA filtrate dropwise into a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.[10]

-

Isolation and Washing: Cool the mixture at -20°C for at least 30 minutes to maximize precipitation. Isolate the peptide pellet by centrifugation, decant the ether, and wash the pellet with cold ether two more times to remove scavengers and residual TFA.[10]

-

Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

Conclusion

This compound, and more directly its Nα-Fmoc protected form, is a fundamental building block in modern peptide synthesis. Its mechanism of action is centered on the acid-labile OtBu protecting groups, which effectively shield the aspartic acid carboxyl functions during the base-labile Fmoc SPPS cycles. While the potential for aspartimide formation presents a significant challenge, a thorough understanding of the underlying mechanism has led to the development of robust mitigation strategies. By carefully selecting protecting groups, optimizing reaction conditions, and employing appropriate cleavage protocols, researchers and drug development professionals can successfully synthesize complex aspartic acid-containing peptides with high purity and yield. The continued development of novel protecting and backbone protection strategies is essential for advancing the field of peptide synthesis.[7][13]

References

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. media.iris-biotech.de [media.iris-biotech.de]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. researchgate.net [researchgate.net]

Solubility of H-Asp(OtBu)-OtBu.HCl in different organic solvents

An In-depth Technical Guide to the Solubility of H-Asp(OtBu)-OtBu.HCl in Organic Solvents

Introduction

L-Aspartic acid di-tert-butyl ester hydrochloride, commonly abbreviated as this compound, is a protected amino acid derivative with significant applications in peptide synthesis and as an intermediate in organic chemistry.[1] The two tert-butyl ester groups serve to protect the carboxylic acid functionalities, which enhances the molecule's stability and lipophilicity.[1][2] Understanding the solubility of this compound in various organic solvents is critical for its effective use in research and development, particularly for designing reaction conditions, purification strategies, and formulation development.

This guide provides a comprehensive overview of the known solubility characteristics of this compound, presents a standardized protocol for solubility determination, and offers a logical workflow for solvent selection.

Solubility Data

The solubility of this compound is influenced by the polarity of the solvent and the presence of the hydrochloride salt, which generally favors solubility in more polar organic solvents.[1] The bulky tert-butyl groups also contribute to its solubility profile in organic media.[2] The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Formula | Type | Solubility | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL[3] | 354.89 mM[3] | Ultrasonic assistance is required. The use of newly opened, non-hygroscopic DMSO is recommended for best results.[3] |

| Methanol (MeOH) | CH₃OH | Polar Protic | Soluble[4][5] | Not specified | - |

| Ethanol (EtOH) | C₂H₅OH | Polar Protic | Soluble | Not specified | Used as a solvent during the synthesis of the compound, indicating solubility.[4][5] |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Polar Aprotic | Soluble | Not specified | The compound can be dissolved in ethyl acetate, as noted in synthesis procedures.[4][5] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a target organic solvent. This method is based on the principle of saturation.

3.1 Materials and Equipment

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm)

-

Selection of organic solvents

3.2 Procedure

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of this compound into a vial.

-

Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let undissolved solid settle.

-

Alternatively, centrifuge the vial at a moderate speed to pellet the excess solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot using a syringe filter appropriate for the solvent to remove any remaining micro-particulates.

-

Accurately dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a calibrated analytical method (e.g., HPLC, UV-Vis).

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Solvent Selection Workflow

For researchers, selecting an appropriate solvent is a critical first step. The following diagram outlines a logical workflow for this process, from initial screening to final application.

Caption: Logical workflow for selecting a suitable organic solvent.

References

H-Asp(OtBu)-OtBu.HCl CAS number and molecular weight

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on H-Asp(OtBu)-OtBu.HCl, a key building block in peptide synthesis.

Chemical and Physical Properties

This compound, also known as L-Aspartic acid di-tert-butyl ester hydrochloride, is a protected amino acid derivative commonly used in solid-phase and solution-phase peptide synthesis. The tert-butyl protecting groups on the side chain and C-terminus prevent unwanted side reactions during peptide coupling.

| Property | Value | References |

| CAS Number | 1791-13-5 | [1][2][3] |

| Molecular Formula | C12H24ClNO4 | [1][4] |

| Molecular Weight | 281.78 g/mol | [1][2][4][5] |

| Appearance | White to off-white solid/powder | [1][2] |

| Purity | >98.0% | |

| Melting Point | 152-155 °C |

Applications in Peptide Synthesis

This compound serves as a fundamental component in the synthesis of peptides. Its primary application is as a protected building block for the introduction of aspartic acid residues into a peptide sequence. The tert-butyl protecting groups are stable under standard coupling conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), during the final deprotection step.

Experimental Protocol: General Use in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of an amino acid like this compound in Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Procedure:

-

Resin Swelling: The resin is swelled in DMF for 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treating it with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.

-

-

Washing: The resin is washed with DMF and DCM to remove excess reagents.

-

Repeat: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid is coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups (including the OtBu groups from aspartic acid) are removed by treatment with a cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase HPLC.

Logical Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for solid-phase peptide synthesis utilizing protected amino acids such as this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

As this compound is a protected amino acid used for chemical synthesis, it is not directly involved in biological signaling pathways. Its role is to be incorporated into a peptide chain which, once synthesized and purified, may have biological activity. The signaling pathway would be a characteristic of the final peptide, not this individual building block.

References

A Technical Guide to the Commercial Availability and Suppliers of H-Asp(OtBu)-OtBu.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of H-Asp(OtBu)-OtBu.HCl (di-tert-butyl L-aspartate hydrochloride), a critical protected amino acid derivative used extensively in peptide synthesis and as an intermediate in the development of pharmaceuticals.[][2][3] This document outlines key suppliers, typical product specifications, and a standardized workflow for procurement.

Introduction to this compound

This compound, with CAS Number 1791-13-5, is a protected form of L-aspartic acid.[][4] The di-tert-butyl ester groups serve to protect the carboxylic acid functionalities, enhancing the compound's stability and solubility during complex synthetic processes.[2][3] This protection strategy is fundamental in solid-phase and solution-phase peptide synthesis, preventing unwanted side reactions and ensuring the integrity of the final peptide sequence. Its application is crucial in the development of peptide-based drugs and other specialized chemical intermediates.[2]

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically for research and development purposes only, and not for direct use in food, cosmetics, or drugs unless specified.[5][6] The product is commonly sold as a white to off-white solid or powder.[][2] Below is a comparative summary of offerings from prominent global suppliers.

Table 1: General Product Specifications

| Parameter | Typical Specification | Source(s) |

| CAS Number | 1791-13-5 | [][4][5] |

| Molecular Formula | C₁₂H₂₄ClNO₄ | [][4] |

| Molecular Weight | ~281.78 g/mol | [][2][4] |

| Appearance | White Powder / Solid | [][2][5] |

| Melting Point | 130 - 158 °C (range varies by supplier) | [][2][5] |

| Storage Conditions | 2-8°C or long-term at -20°C; sealed from moisture | [][5][6] |

Table 2: Supplier-Specific Data

| Supplier | Purity Level(s) | Available Quantities | Notes |

| Sigma-Aldrich | 97% | 250 mg | Offers product from AldrichCPR and ChemScene partners. |

| BOC Sciences | ≥ 99% (HPLC) | 500 g | Provides detailed specifications including appearance as a white powder.[] |

| AKSci | 95% | Custom/Bulk | Specifies long-term storage at -20°C. Products are for R&D use only.[5] |

| Chem-Impex | ≥ 99% (HPLC) | Inquire | Notes use as an intermediate in pharmaceuticals and agrochemicals.[2] |

| MedChemExpress | Not specified | Custom | States the product is for research use only and not sold to patients.[6] |

| Fisher Scientific | 98% | Inquire | Listed under their biochemical reagents category.[7] |

| Aapptec | Lot-specific | Custom | Provides basic chemical data and catalog number.[4] |

| TargetMol Chemicals | 99.96% | Per gram pricing | Listed on ChemicalBook with specific purity data.[8] |

Note: Pricing and availability are subject to change. Researchers should contact suppliers directly for current quotes and lead times.

Procurement Workflow

As this guide focuses on commercial availability, experimental protocols are not applicable. Instead, the following section details the standard workflow for procuring this compound, from initial identification to laboratory receipt. This process ensures that researchers can efficiently and safely acquire materials for their work.

Caption: Procurement workflow for this compound.

Key Considerations for Supplier Selection

When sourcing this compound, professionals should consider the following:

-

Purity: The required purity level is dictated by the sensitivity of the application. High-performance liquid chromatography (HPLC) is a common method for purity determination, and suppliers like BOC Sciences and Chem-Impex specify purity of ≥99% by this measure.[][2]

-

Scale: Availability ranges from milligrams for initial screening to kilograms for process development. Ensure the supplier can meet both current and potential future scale-up demands.

-

Documentation: Reputable suppliers will provide a Certificate of Analysis (CoA) for each specific lot, detailing its purity and other measured physical properties.

-

Regulatory Compliance: For drug development applications, sourcing from suppliers who adhere to Good Manufacturing Practice (GMP) or other relevant quality standards may be necessary, although this is less common for early-stage research materials.

-

Lead Time and Logistics: Shipping times can vary significantly. Some suppliers ship within days, while others may have longer lead times. The compound often requires storage at refrigerated (2-8°C) or frozen (-20°C) temperatures, making shipping conditions a critical factor.[][5]

References

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 1791-13-5 | Benchchem [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. 1791-13-5 this compound AKSci J95449 [aksci.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. L-Aspartic acid di-tert-butyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 8. H-ASP(OTBU)-OTBU HCL | 1791-13-5 [chemicalbook.com]

A Technical Guide to the Spectroscopic Analysis of H-Asp(OtBu)-OtBu.HCl

Introduction

L-Aspartic acid di-tert-butyl ester hydrochloride, commonly abbreviated as H-Asp(OtBu)-OtBu.HCl, is a protected form of the amino acid L-aspartic acid.[1][2][3] It serves as a critical building block in peptide synthesis and as an intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.[2][3][][] The two tert-butyl ester groups protect the carboxylic acid functionalities, which enhances the molecule's stability and solubility in organic solvents.[1][3] This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for this compound, along with detailed experimental protocols for data acquisition.

Molecular Structure

-

Chemical Name: (2S)-di-tert-butyl 2-aminobutanedioate hydrochloride[][]

-

Synonyms: this compound, L-Aspartic acid di-tert-butyl ester hydrochloride[1][]

-

Molecular Weight: 281.78 g/mol [2][][]

Spectroscopic Data

The following sections present the key spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence of the tert-butyl groups and the aspartic acid backbone.

Table 1: ¹H NMR Spectroscopic Data (Typical values in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | Triplet | 1H | α-CH |

| ~3.0 | Doublet | 2H | β-CH₂ |

| ~1.5 | Singlet | 9H | α-OtBu |

| ~1.4 | Singlet | 9H | β-OtBu |

| ~8.5 | Broad Singlet | 3H | -NH₃⁺ |

Table 2: ¹³C NMR Spectroscopic Data (Typical values in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | α-C=O |

| ~168 | β-C=O |

| ~83 | α-C(CH₃)₃ |

| ~82 | β-C(CH₃)₃ |

| ~52 | α-CH |

| ~38 | β-CH₂ |

| ~28 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the amine salt, ester carbonyls, and C-H bonds.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong, Broad | N-H stretch (amine salt) |

| ~2980, 2940 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1250, 1150 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a common technique.

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 246.17 | [M+H]⁺ |

| 268.15 | [M+Na]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data with appropriate window functions and phase correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-500).

-

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for the Efficient Coupling of H-Asp(OtBu)-OtBu.HCl with HATU

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and the development of peptide-based therapeutics, the formation of the amide bond is a fundamental and critical step. The efficiency and fidelity of this coupling reaction directly impact the purity, yield, and biological activity of the final product. H-Asp(OtBu)-OtBu.HCl is a valuable building block, providing an aspartic acid residue with both its α- and β-carboxyl groups protected as tert-butyl esters. This protection strategy is advantageous for preventing unwanted side reactions at the carboxyl groups during peptide synthesis.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has established itself as a premier coupling reagent due to its high reactivity, rapid reaction times, and its ability to suppress racemization, particularly when compared to carbodiimide-based reagents.[1] These characteristics make HATU an excellent choice for coupling reactions, including those involving sterically hindered or sensitive amino acid derivatives.

These application notes provide a detailed overview and protocols for the efficient coupling of a carboxylic acid to the free amine of this compound using HATU as the activating agent. The focus is on maximizing coupling efficiency while minimizing common side reactions associated with aspartic acid residues, namely aspartimide formation and epimerization.

Key Considerations for High-Efficiency Coupling

The successful coupling of this compound is contingent on the careful control of reaction parameters to favor amide bond formation over potential side reactions.

-

Aspartimide Formation: This is a major side reaction associated with aspartic acid residues, particularly in Fmoc-based solid-phase peptide synthesis (SPPS) where repeated exposure to a basic deprotection agent (e.g., piperidine) can induce cyclization to a succinimide derivative. While less prevalent in solution-phase synthesis, the choice of base and reaction conditions is still critical to minimize this pathway. The use of bulky tert-butyl protecting groups on the aspartate side chain helps to sterically hinder this intramolecular cyclization.

-

Epimerization: Racemization at the α-carbon of the activated carboxylic acid or the aspartate residue can occur, especially with over-activation or prolonged reaction times in the presence of a base. HATU is known to be superior to many other coupling reagents in minimizing epimerization.[2] However, the choice of base plays a significant role; sterically hindered, non-nucleophilic bases are preferred. Studies have shown that by carefully selecting the base and reaction conditions, epimerization can be reduced to very low levels (from as high as 75% down to below 3%).[3]

-

Reagent Stoichiometry and Order of Addition: A slight excess of the carboxylic acid and HATU relative to the amine component (this compound) is common practice to drive the reaction to completion. Pre-activation of the carboxylic acid with HATU and a base before the addition of the amine is a widely adopted strategy. This minimizes the exposure of the free amine to the coupling reagent, reducing the risk of side reactions.

Data Presentation: Optimizing Reaction Conditions

While specific yield data for the coupling of a generic carboxylic acid to this compound is not extensively published, the following table summarizes key findings from related studies on HATU-mediated couplings involving protected aspartate residues. This data provides critical insights into optimizing the reaction conditions.

| Carboxylic Acid Component | Amine Component | Coupling Reagent | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Observed Yield/Efficiency | Key Findings & Side Reactions |

| Ac-IETD-OH (protected tetrapeptide) | Aromatic Amine | HATU | TMP (2,4,6-trimethylpyridine) | DMF | Room Temp | - | Variable | Extensive epimerization observed (up to 75%).[3] |

| Ac-IETD-OH (protected tetrapeptide) | Aromatic Amine | HATU | TBP (2,4,6-tri-tert-butyl-pyridine) | DMF | Room Temp | - | High | Epimerization reduced to <3%. The choice of a highly hindered base is crucial for suppressing epimerization.[3] |

| Boc-protected 5'-O-gemcitabine hemisuccinate | [D-Lys]6-GnRH | HATU (1.5 eq) | DIPEA (5 eq) | DMF | Room Temp | 12 | Good | Successful conjugation, demonstrating HATU's efficacy in complex molecule synthesis.[3] |

| N-protected Amino Acid | This compound | HATU (1.1-1.2 eq) | DIPEA or 2,4,6-Collidine (2-3 eq) | DMF or CH₂Cl₂ | 0 to Room Temp | 1-4 | Typically >90% | General conditions for high coupling efficiency. Pre-activation is recommended. |

Note: The yields for HATU-mediated couplings are generally high, often exceeding 90%, provided that the reaction conditions are optimized and side reactions are minimized.

Experimental Protocols

Protocol 1: Standard Solution-Phase Coupling of a Carboxylic Acid with this compound

This protocol describes a general procedure for the coupling of a generic N-protected amino acid (as the carboxylic acid component) to this compound in solution.

Materials:

-

N-protected amino acid (e.g., Z-Ala-OH, Fmoc-Phe-OH) (1.0 eq)

-

This compound (1.05 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1M HCl (aqueous)

-

Saturated NaHCO₃ solution (aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Amine: In a round-bottom flask, dissolve this compound (1.05 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

-

Pre-activation of Carboxylic Acid: In a separate flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Cool the carboxylic acid solution to 0 °C using an ice bath.

-

Slowly add DIPEA (2.0 eq) to the carboxylic acid/HATU mixture.

-

Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the active ester.

-

Coupling Reaction: Add the neutralized H-Asp(OtBu)-OtBu solution (from step 1) dropwise to the pre-activated carboxylic acid solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude dipeptide derivative by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Experimental Workflow

Caption: Workflow for the HATU-mediated coupling of a carboxylic acid to this compound.

Logical Relationship: Minimizing Side Reactions

Caption: Key strategies and actions to maximize coupling efficiency and minimize side reactions.

Application in Peptide Synthesis: Synthesis of a GnRH Analogue

Gonadotropin-Releasing Hormone (GnRH) analogues are crucial in treating hormone-dependent diseases. The synthesis of these decapeptides often involves HATU for efficient and low-racemization couplings. An aspartic acid residue can be incorporated into GnRH analogues to allow for further modification or to enhance biological properties.

References

Application Notes and Protocols: H-Asp(OtBu)-OtBu.HCl in Solution-Phase Peptide Fragment Condensation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solution-phase peptide synthesis remains a critical methodology for the large-scale production of peptides and for the synthesis of complex peptide fragments that may be challenging to produce via solid-phase techniques. Fragment condensation, a key strategy in solution-phase synthesis, involves the coupling of pre-synthesized, protected peptide fragments. The use of appropriately protected amino acid derivatives is paramount to the success of this approach. H-Asp(OtBu)-OtBu.HCl is a derivative of aspartic acid where both the side-chain carboxyl group and the C-terminal carboxyl group are protected as tert-butyl (OtBu) esters. This dual protection strategy offers specific advantages in the context of solution-phase peptide fragment condensation. The tert-butyl protecting groups are stable under a variety of coupling conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA).

These application notes provide an overview of the utility of this compound in solution-phase peptide fragment condensation, along with generalized experimental protocols.

Key Advantages of this compound

-

Side-Chain Protection: The OtBu group on the side chain of the aspartic acid residue prevents unwanted side reactions during peptide coupling.[1] This is crucial for maintaining the integrity of the peptide sequence.

-

Reduced Risk of Aspartimide Formation: While aspartimide formation is a more significant issue in Fmoc-based solid-phase peptide synthesis due to repeated piperidine exposure, the use of stable OtBu protection can help minimize this side reaction under basic conditions that may be employed during coupling or work-up in solution-phase synthesis.[2][3][4]

-

Orthogonal Deprotection: The tert-butyl esters can be deprotected under acidic conditions that are orthogonal to many other protecting groups used in peptide synthesis, such as the benzyloxycarbonyl (Z or Cbz) group.[1] This allows for selective deprotection strategies, which are essential in fragment condensation.

Experimental Protocols

The following protocols are generalized for the use of a C-terminal peptide fragment with a protected aspartic acid residue, derived from this compound, in a solution-phase fragment condensation reaction.

1. Preparation of the C-Terminal Peptide Fragment (Example: Xaa-Asp(OtBu)-OtBu)

This protocol assumes the synthesis of a dipeptide fragment. The same principles apply to longer fragments.

-

Materials:

-

N-terminally protected amino acid (e.g., Boc-Xaa-OH or Z-Xaa-OH)

-

This compound

-

Coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

-

Base: Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl acetate (EtOAc), n-Hexane.

-

-

Procedure:

-

Dissolve the N-terminally protected amino acid (1.0 eq) and HOBt (1.1 eq) in a minimal amount of DMF.

-

In a separate flask, suspend this compound (1.0 eq) in DCM and add DIEA (2.5 eq). Stir until a clear solution is obtained.

-

Add the solution from step 2 to the solution from step 1.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DCC (1.1 eq) to the reaction mixture and stir at 0 °C for 2 hours, then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography or recrystallization to obtain the protected peptide fragment (e.g., Boc-Xaa-Asp(OtBu)-OtBu).

-

2. Deprotection of the C-Terminal Fragment

To prepare the fragment for coupling at its C-terminus, the OtBu ester must be selectively removed. This is less common as fragment condensation typically involves coupling the C-terminus of one fragment to the N-terminus of another. A more frequent scenario is the deprotection of the N-terminus of another fragment to which the Asp-containing fragment will be coupled. For the purpose of illustrating the deprotection of the OtBu ester, the following protocol is provided.

-

Materials:

-

Protected peptide fragment (e.g., Boc-Xaa-Asp(OtBu)-OtBu)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., triisopropylsilane, TIS)

-

-

Procedure:

-

Dissolve the protected peptide fragment in DCM.

-

Add scavengers such as TIS (2.5% v/v).

-

Add TFA to a final concentration of 25-50% (v/v).

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or HPLC.

-

Once deprotection is complete, remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the deprotected peptide.

-

Wash the precipitate with cold ether and dry under vacuum.

-

3. Solution-Phase Fragment Condensation

This protocol describes the coupling of a C-terminal carboxyl-activated fragment (Fragment A) to an N-terminally deprotected fragment (Fragment B, which could be our Asp-containing fragment after N-terminal deprotection).

-

Materials:

-

N-terminally protected peptide fragment with a free C-terminal carboxyl group (Fragment A)

-

C-terminally protected peptide fragment with a free N-terminus (e.g., H-Xaa-Asp(OtBu)-OtBu, obtained after N-terminal deprotection of a Boc- or Z-protected precursor)

-

Coupling reagents (e.g., TBTU, HBTU, or DCC/HOBt)

-

Base (e.g., DIEA or NMM)

-

Solvents (e.g., DMF, DCM)

-

-

Procedure:

-

Dissolve Fragment A (1.0 eq), the chosen coupling reagent (e.g., TBTU, 1.1 eq), and HOBt (1.1 eq) in DMF.

-

Add DIEA (2.5 eq) and stir for 15-30 minutes to pre-activate Fragment A.

-

In a separate flask, dissolve Fragment B (1.0 eq) in DMF.

-

Add the solution of Fragment B to the activated Fragment A solution.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by HPLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify the coupled fragment by chromatography or recrystallization.

-

Data Presentation

Table 1: Representative Protecting Groups in Solution-Phase Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

| tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA) | Fmoc, Cbz |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, OtBu |

| Benzyloxycarbonyl | Cbz (Z) | Hydrogenolysis, Strong Acid | Boc, Fmoc |

| tert-Butyl ester | OtBu | Mild Acid (e.g., TFA) | Fmoc, Cbz |

Table 2: Common Coupling Reagents for Solution-Phase Fragment Condensation

| Coupling Reagent | Abbreviation | Key Features |

| N,N'-Dicyclohexylcarbodiimide | DCC | Cost-effective, forms DCU byproduct |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | High efficiency, low racemization |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Similar to TBTU, often used in SPPS and solution-phase |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Very efficient, especially for sterically hindered couplings |

Visualizations

Caption: Workflow for solution-phase peptide fragment condensation.

Caption: Orthogonal deprotection strategy for protected peptides.

References

Application Notes and Protocols for the Deprotection of Tert-Butyl (OtBu) Groups from Aspartic Acid Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl (OtBu) group is a widely utilized protecting group for the side chain carboxyl function of aspartic acid residues in peptide synthesis and medicinal chemistry. Its stability to a broad range of reaction conditions, particularly basic and nucleophilic reagents, combined with its facile removal under acidic conditions, makes it a valuable tool in complex molecule synthesis. However, the deprotection of the Asp(OtBu) group is not without its challenges, the most significant being the propensity for aspartimide formation, which can lead to a mixture of difficult-to-separate impurities, including α- and β-peptides, as well as racemized products.[1]

This document provides a detailed overview of the common methods for the deprotection of OtBu groups from aspartic acid residues, with a focus on providing quantitative data, detailed experimental protocols, and visual aids to assist researchers in selecting and implementing the optimal deprotection strategy for their specific application.

Data Presentation: Comparison of Deprotection Methods

The selection of a deprotection method depends on several factors, including the nature of the substrate, the presence of other acid-labile protecting groups, and the desired level of orthogonality. The following table summarizes quantitative data for common deprotection methods. Direct comparison of yields and purities can be challenging due to variations in model peptides and analytical methods across different studies.

| Deprotection Method | Reagent/Conditions | Typical Reaction Time | Typical Temperature | Yield (%) | Purity/Side Products (%) | Key Considerations & References |

| Strong Acidolysis | Trifluoroacetic Acid (TFA) / Scavengers (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) | 1 - 4 hours | Room Temperature | Generally high (>90%) | Purity is sequence-dependent. Aspartimide formation can be significant, especially in Asp-Gly sequences.[2] | Most common method, especially for final deprotection in Fmoc-SPPS. Scavengers are crucial to prevent side reactions.[3][4] |

| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) in Dichloromethane (DCM) | 24 - 72 hours | Room Temperature | Variable, can be >75% | Can be highly selective. N-Boc and N-trityl groups are labile.[5] | Offers orthogonality to some other acid-labile groups. Reaction times can be long.[6] |

| Lewis Acid Catalysis | Ferric Chloride (FeCl₃) in Dichloromethane (DCM) | 1.5 - 6 hours | Room Temperature | Up to 80% (solution phase) | Good for on-resin applications. | A mild and cost-effective method compatible with Fmoc-based SPPS.[6][7] |

| Dilute HCl | 0.1 N HCl in Hexafluoroisopropanol (HFIP) | ~ 4 hours | Room Temperature | Quantitative | Clean deprotection observed. | A TFA-free method.[8] |

Table 1: Comparison of OtBu Deprotection Methods for Aspartic Acid Residues. TIS: Triisopropylsilane.

Experimental Protocols

Protocol 1: Trifluoroacetic Acid (TFA)-Mediated Deprotection (Global Deprotection in SPPS)

This protocol is suitable for the final cleavage and deprotection of peptides synthesized on solid support using an Fmoc/tBu strategy.

Materials:

-

Peptide-resin containing Asp(OtBu)

-

Cleavage Cocktail (freshly prepared). Common cocktails include:

-

Cold diethyl ether or methyl tert-butyl ether (MTBE)

-

Dichloromethane (DCM) for washing

-

Centrifuge

-

Nitrogen or vacuum line for drying

Procedure:

-

Transfer the dried peptide-resin to a reaction vessel.

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 1-4 hours. The optimal time should be determined empirically for each peptide.[2]

-

Filter the resin and collect the filtrate containing the deprotected peptide.

-

Wash the resin with a small volume of fresh TFA or DCM and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether or MTBE.

-

Centrifuge the suspension to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Deprotection with Ferric Chloride (FeCl₃)

This protocol allows for the selective deprotection of the Asp(OtBu) side chain while the peptide remains attached to the solid support, enabling further on-resin modifications.[7]

Materials:

-

Peptide-resin containing Asp(OtBu)

-

Anhydrous Ferric Chloride (FeCl₃)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) for washing

Procedure:

-

Swell the peptide-resin in anhydrous DCM for 30 minutes.

-

Prepare a solution of FeCl₃ (5 equivalents relative to the resin loading) in anhydrous DCM.

-

Add the FeCl₃ solution to the swollen resin.

-

Agitate the mixture at room temperature for 1.5 hours.[6]

-

Monitor the reaction for completion using a suitable analytical method (e.g., a small-scale cleavage and LC-MS analysis).

-

Once the deprotection is complete, filter the resin and wash it extensively with DMF (at least 10 times) to completely remove the FeCl₃.[6]

-

The resin with the deprotected aspartic acid side chain is now ready for subsequent on-resin reactions.

Protocol 3: Selective Deprotection with Zinc Bromide (ZnBr₂)

This method can be used for the chemoselective hydrolysis of tert-butyl esters in the presence of certain other acid-labile groups.[5]

Materials:

-

Substrate containing Asp(OtBu)

-

Anhydrous Zinc Bromide (ZnBr₂)

-

Anhydrous Dichloromethane (DCM)

-

Water

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the Asp(OtBu)-containing substrate in anhydrous DCM.

-

Add ZnBr₂ (typically 3-5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. Reaction times can be long (24-72 hours), so monitor the progress by TLC or LC-MS.[6]

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Visualizations

Caption: General mechanisms for acid-catalyzed and Lewis acid-catalyzed deprotection of Asp(OtBu).

Caption: A generalized experimental workflow for the deprotection of Asp(OtBu).

Caption: A decision tree to aid in the selection of an appropriate Asp(OtBu) deprotection method.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Application of H-Asp(OtBu)-OtBu.HCl in Cyclic Peptide Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of L-Aspartic acid di-tert-butyl ester hydrochloride (H-Asp(OtBu)-OtBu.HCl) in the synthesis of cyclic peptides. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

Cyclic peptides are a class of molecules with significant therapeutic potential, offering advantages over their linear counterparts, such as enhanced metabolic stability, improved receptor binding affinity, and better bioavailability.[1][2] The synthesis of cyclic peptides, however, presents unique challenges, including the crucial cyclization step and the prevention of side reactions.[3]

This compound is a derivative of aspartic acid where both the alpha and beta carboxyl groups are protected by tert-butyl (OtBu) esters. This protection strategy is instrumental in peptide synthesis for several reasons. The tert-butyl groups are stable under the basic conditions used for Fmoc group removal during solid-phase peptide synthesis (SPPS) and can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). The use of OtBu protection on the side chain of aspartic acid is a common strategy to minimize the formation of aspartimide, a common side reaction that can lead to low yields and purification challenges.[4]

This application note will detail the role of this compound in the synthesis of linear peptide precursors and their subsequent cyclization.

Key Applications and Advantages

The primary application of this compound, or more commonly its N-terminally protected form (e.g., Fmoc-Asp(OtBu)-OH), is as a building block in solid-phase peptide synthesis (SPPS) for the generation of linear peptides destined for cyclization.

Advantages of using OtBu protection for Aspartic Acid:

-

Minimization of Aspartimide Formation: The bulky tert-butyl group on the side chain sterically hinders the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, which is the primary mechanism for aspartimide formation. This is particularly crucial in sequences containing Asp-Gly or Asp-Ser motifs.[4]

-

Orthogonal Deprotection Strategy: The acid-labile nature of the OtBu group allows for its simultaneous removal with other acid-labile protecting groups and cleavage of the peptide from the resin in a single step using TFA.

-

Enhanced Solubility: The presence of the tert-butyl esters can increase the solubility of the protected peptide in organic solvents used during synthesis.[5]

Experimental Protocols

The following protocols describe a general workflow for the synthesis of a cyclic peptide using an aspartic acid residue with tert-butyl protection.

Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

This protocol outlines the assembly of a linear peptide on a solid support using Fmoc/tBu chemistry.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Asp(OtBu)-OH)

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF, DCM, and MeOH.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activation mixture to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF, DCM, and MeOH.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-Asp(OtBu)-OH at the desired position.

-

Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tert-butyl protecting groups from the aspartic acid side chain and other protected residues.

-

Precipitate the crude linear peptide in cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Head-to-Tail Cyclization in Solution

This protocol describes the macrolactamization of the purified linear peptide.

Materials:

-